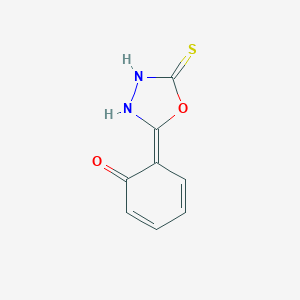
(6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a compound that has been of interest to many researchers due to its potential applications in various fields. This compound is also known as thiosemicarbazone, and it has been synthesized through different methods. The synthesis of thiosemicarbazone has been achieved through the reaction of cyclohexanone with thiosemicarbazide.
Mechanism of Action
The mechanism of action of (6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has been studied extensively. The compound has been found to inhibit the growth of bacteria, viruses, and fungi by disrupting their metabolic pathways. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
(6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has been found to have various biochemical and physiological effects. The compound has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using (6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one in lab experiments include its potential use as an antibacterial, antiviral, antitumor, and antifungal agent. It is also relatively easy to synthesize and has been found to have low toxicity. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the compound's potential toxicity and to identify any potential drug interactions.
Synthesis Methods
The synthesis of (6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has been achieved through different methods. One of the methods used involves the reaction of cyclohexanone with thiosemicarbazide in the presence of acetic acid. The reaction leads to the formation of a yellow-colored crystalline solid, which is (6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one.
Scientific Research Applications
(6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has been of interest to researchers due to its potential applications in various fields. The compound has been studied for its antibacterial, antiviral, antitumor, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
(6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(6E)-6-(5-sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H6N2O2S/c11-6-4-2-1-3-5(6)7-9-10-8(13)12-7/h1-4,9H,(H,10,13)/b7-5+ |
InChI Key |
QXOVZXYHFNKHNW-FNORWQNLSA-N |
Isomeric SMILES |
C1=C/C(=C\2/NNC(=S)O2)/C(=O)C=C1 |
SMILES |
C1=CC(=C2NNC(=S)O2)C(=O)C=C1 |
Canonical SMILES |
C1=CC(=C2NNC(=S)O2)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)
